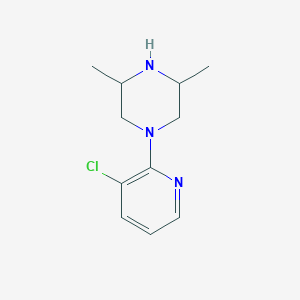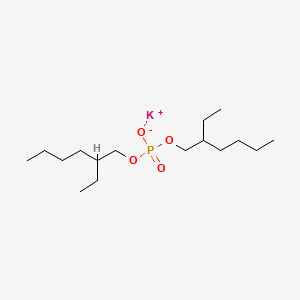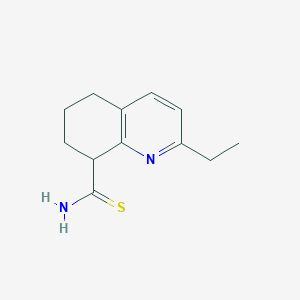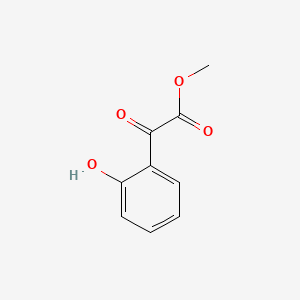
Gly-tyr amide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gly-tyr amide hydrochloride is a compound with the empirical formula C11H15N3O3 · HCl and a molecular weight of 273.72 It is a derivative of the dipeptide glycine-tyrosine, where the carboxyl group of tyrosine is converted to an amide and the compound is stabilized as a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gly-tyr amide hydrochloride typically involves the coupling of glycine and tyrosine followed by the conversion of the carboxyl group to an amide. This can be achieved through various methods, including:
Nucleophilic Acyl Substitution: This method involves the reaction of an acyl halide or anhydride with an amine to form the amide bond.
Partial Hydrolysis of Nitriles: This method involves the hydrolysis of nitriles to form amides.
Use of Dehydrating Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and convert carboxyl groups to amides under controlled conditions, ensuring high yield and purity.
化学反应分析
Types of Reactions
Gly-tyr amide hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Gly-tyr amide hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of gly-tyr amide hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group in tyrosine can participate in hydrogen bonding and hydrophobic interactions, influencing protein-protein and protein-ligand interactions . Additionally, the amide bond can undergo hydrolysis, releasing the constituent amino acids, which can then participate in various biochemical processes.
相似化合物的比较
Similar Compounds
N-acetyl-L-tyrosine amide: Similar structure but with an acetyl group instead of glycine.
Phenol: The basic aromatic structure of tyrosine.
Para-cresol: A methylated derivative of phenol.
Uniqueness
Gly-tyr amide hydrochloride is unique due to its specific combination of glycine and tyrosine, which imparts distinct biochemical properties. The presence of the amide bond and the hydrochloride salt form enhances its stability and solubility, making it suitable for various research applications.
属性
分子式 |
C11H16ClN3O3 |
|---|---|
分子量 |
273.71 g/mol |
IUPAC 名称 |
(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H/t9-;/m0./s1 |
InChI 键 |
KHHGNWMXXNNNST-FVGYRXGTSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O.Cl |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one](/img/structure/B8757564.png)

![4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE](/img/structure/B8757588.png)







